Dihydrooxoepistephamiersine

Overview

Description

Dihydrooxoepistephamiersine is a complex alkaloid, which has been the subject of synthetic interest due to its structural complexity and potential biological activity. The compound falls within a class of substances that require intricate synthetic strategies for their construction due to the presence of multiple functional groups and stereochemical challenges.

Synthesis Analysis

A notable approach to synthesizing complex hasubanan alkaloids like oxoepistephamiersine involves a palladium-catalyzed cascade cyclization reaction. This strategy sets the tricyclic carbon framework, incorporating regioselective Baeyer-Villiger oxidation and a strategically late-stage regio-/diastereoselective oxidative annulation to form key structural motifs in a single step (Sun et al., 2023).

Molecular Structure Analysis

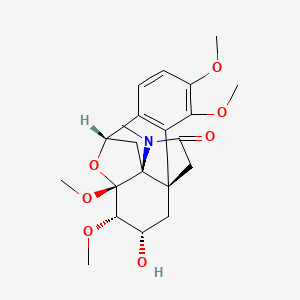

The molecular structure of dihydrooxoepistephamiersine and related compounds often features intricate tricyclic frameworks and fused ring systems. Structural elucidation techniques, including X-ray crystallography and NMR spectroscopy, play a crucial role in confirming the configuration and conformation of these molecules.

Chemical Reactions and Properties

Dihydrooxoepistephamiersine undergoes various chemical reactions characteristic of its functional groups and structural framework. For instance, dehydrogenation and oxygenation reactions catalyzed by cobalt porphyrins highlight the reactivity of related dihydro compounds under oxidative conditions (Fukuzumi et al., 2004).

Scientific Research Applications

Herbal Medicine and Psychopharmacology

Research in herbal psychopharmacology has significantly increased over recent decades. A comprehensive review of this field has detailed mechanisms of action and clinical evidence for various herbal medicines, highlighting their potential applications in treating mood, anxiety, and sleep disorders. The study by Sarris et al. (2011) provides insights into emerging phytomedicines, including dihydrooxoepistephamiersine, and their neurochemical, endocrinological, and epigenetic effects.

Fluorogenic Substrates in Biological Research

Dihydrooxoepistephamiersine's utility extends to its role as a fluorogenic substrate in biological research. Whitaker et al. (1991) evaluated dihydrotetramethylrosamine, a compound related to dihydrooxoepistephamiersine, for its use in visualizing biological processes. This substrate is non-fluorescent in its base form but becomes fluorescent upon oxidation, making it useful for studying cellular functions.

Research in Model Organisms

The social amoeba Dictyostelium discoideum, often used as a model organism in biomedical research, offers insights into the molecular understanding of human diseases. The work by Williams et al. (2006) discusses how this model organism can be used to study a range of diseases, potentially including those related to compounds like dihydrooxoepistephamiersine.

Anti-Malarial Drugs and Osteoporosis

In the context of osteolytic diseases, dihydrooxoepistephamiersine's relatives, such as dihydroartemisinin, have been studied for their potential applications. Zhou et al. (2016) revealed that dihydroartemisinin, an anti-malarial drug, can suppress osteoclastogenesis, indicating potential utility in treating osteoporosis.

Pharmacological Properties of Related Compounds

The pharmacological properties of dihydrochalcones, a class related to dihydrooxoepistephamiersine, have been systematically reviewed. Stompor et al. (2019) discussed the methods of obtaining these compounds and their potential therapeutic applications, including antidiabetic, antitumor, and antioxidant effects.

Applications in Tissue Engineering

Digital image correlation (DIC), an optical method used in biomedical research, has applications in studying the mechanical behavior of biological tissues. Zhang & Arola (2004) described how DIC can be applied to hydrated substrates, such as tissues, which may be relevant for research involving compounds like dihydrooxoepistephamiersine.

Safety and Hazards

properties

IUPAC Name |

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUCZBFYDREBB-XDBOFGOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125310 | |

| Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51804-69-4 | |

| Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51804-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.